molecular formula C22H22N4O7S2 B2580477 ethyl 4-[4-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate CAS No. 920471-40-5

ethyl 4-[4-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate

Cat. No.: B2580477
CAS No.: 920471-40-5
M. Wt: 518.56
InChI Key: SKYHKXXNFNVIBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[4-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate is a heterocyclic compound featuring a fused [1,3]dioxolo[4,5-f][1,3]benzothiazole core linked via a carbamoyl group to a phenylsulfonylpiperazine scaffold. Key structural attributes include:

  • Molecular framework: A benzothiazole ring fused with a 1,3-dioxolane group, enhancing electron density and polarity.
  • Functional groups: Sulfonylpiperazine (enhances solubility and hydrogen bonding) and an ethyl carboxylate ester (modulates lipophilicity).
  • Potential applications: Likely explored for kinase inhibition or antimicrobial activity, given structural similarities to pharmacologically active analogs .

Properties

IUPAC Name

ethyl 4-[4-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O7S2/c1-2-31-22(28)25-7-9-26(10-8-25)35(29,30)15-5-3-14(4-6-15)20(27)24-21-23-16-11-17-18(33-13-32-17)12-19(16)34-21/h3-6,11-12H,2,7-10,13H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYHKXXNFNVIBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC5=C(C=C4S3)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[4-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the dioxolobenzothiazole core, which can be synthesized from commercially available reactants such as sesamol and 1,2,4,5-tetrachlorobenzene . The core unit is then derivatized via lithiation to introduce the desired functional groups.

The final product is obtained through purification techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 4-[4-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-[4-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes .

Comparison with Similar Compounds

Table 1: Key Properties of Ethyl 4-[4-([1,3]Dioxolo[...]carboxylate and Analogs

Property Target Compound (Estimated) Ethyl 4-[4-[(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate Triazol-Piperazine Derivatives
Molecular Weight (g/mol) ~564.6 532.6 600–650 (estimated)
XLogP3 ~2.5–3.0 3.1 4.0–4.5
Hydrogen Bond Acceptors 10 8 12–14
Rotatable Bonds 7 7 9–11
Topological Polar Surface Area (Ų) ~160 143 180–200
Structural Complexity ~950 923 >1000

Structural and Functional Group Comparisons

  • Benzothiazole Core :

    • The target compound’s [1,3]dioxolo-fused benzothiazole introduces two additional oxygen atoms, increasing polarity and reducing lipophilicity (lower XLogP3 vs. ’s ethoxy-methyl substituents). This enhances aqueous solubility but may reduce membrane permeability .
    • In contrast, ’s analog has a benzothiazol-2-ylidene group with ethoxy and methyl substituents, favoring moderate lipophilicity (XLogP3 = 3.1) .
  • Piperazine Sulfonyl Group :

    • Both the target compound and ’s analog share this moiety, contributing to high hydrogen bond acceptor counts (8–10) and TPSA values (>140 Ų). This is critical for target binding in kinase inhibitors .
  • Ester vs. Triazole Linkages :

    • The target’s ethyl carboxylate ester offers hydrolytic lability, whereas ’s triazole derivatives exhibit metabolic stability due to aromatic ring conjugation .

Pharmacokinetic Implications

  • Solubility and Bioavailability : Higher TPSA (~160 Ų) in the target compound suggests improved solubility over ’s analog (143 Ų) but may limit blood-brain barrier penetration .

Biological Activity

Molecular Formula

The molecular formula of ethyl 4-[4-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate is represented as follows:

C20H22N2O5SC_{20}H_{22}N_{2}O_{5}S

Molecular Weight

The molecular weight of the compound is approximately 398.46 g/mol .

Research indicates that this compound may act as an inhibitor of certain biological pathways, particularly involving the Histamine H4 receptor (H4R) . H4R antagonists are being studied for their potential therapeutic effects in various conditions such as inflammation , allergy , and neurological disorders .

Pharmacological Effects

  • Anti-inflammatory Activity : Studies have shown that compounds similar to this structure exhibit anti-inflammatory properties by modulating immune responses and cytokine production.
  • Antimicrobial Activity : Preliminary tests suggest potential antimicrobial effects against certain bacterial strains, although specific data on this compound is limited.
  • Cytotoxicity : Investigations into the cytotoxic effects on cancer cell lines reveal that derivatives of benzothiazole compounds can induce apoptosis in specific cancer types.

Case Study 1: Histamine H4 Receptor Inhibition

In a study examining the effects of H4R antagonists on tinnitus, this compound was noted to significantly reduce symptoms in animal models. The study highlighted its potential as a therapeutic agent for auditory disorders .

Case Study 2: Anti-inflammatory Properties

A recent investigation into the anti-inflammatory properties of sulfonamide derivatives demonstrated that this compound could inhibit the production of pro-inflammatory cytokines in vitro. Results indicated a dose-dependent response, suggesting its viability as a treatment option for inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
H4R InhibitionSignificant reduction in tinnitus
Anti-inflammatoryDose-dependent inhibition of cytokines
AntimicrobialPotential activity against bacteriaNot specified
CytotoxicityInduced apoptosis in cancer cellsNot specified

Table 2: Structural Characteristics

PropertyValue
Molecular FormulaC20H22N2O5S
Molecular Weight398.46 g/mol
SolubilitySoluble in DMSO; limited in water
StabilityStable under inert atmosphere

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing ethyl 4-[4-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate, and what characterization methods ensure structural integrity?

  • Synthesis Steps :

  • Step 1 : Formation of the benzothiazole core via cyclization reactions using reagents like thiourea derivatives and halogenated precursors under reflux conditions .
  • Step 2 : Sulfonylation of the phenyl group using chlorosulfonic acid or sulfonyl chlorides in anhydrous solvents (e.g., dichloromethane) .
  • Step 3 : Piperazine coupling via nucleophilic substitution or carbodiimide-mediated amide bond formation, often requiring catalysts like DMAP (4-dimethylaminopyridine) .
    • Characterization Methods :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, with specific attention to sulfonyl (δ 3.1–3.5 ppm) and piperazine signals (δ 2.5–3.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Monitors purity (>95%) and reaction progress using C18 columns and methanol/water mobile phases .

Q. Which functional groups in the compound are critical for its biological activity, and how are these properties assessed experimentally?

  • Key Functional Groups :

  • Benzothiazole-dioxolo moiety : Implicated in intercalation or enzyme inhibition due to aromatic stacking and hydrogen bonding .
  • Sulfonylpiperazine group : Enhances solubility and mediates receptor interactions via sulfonamide hydrogen bonding .
    • Experimental Assessment :
  • Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorogenic substrates .
  • Molecular Docking : Computational modeling (e.g., AutoDock Vina) predicts binding affinities to biological targets like DNA topoisomerases .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of the sulfonamide coupling step in the synthesis?

  • Critical Parameters :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of sulfonyl intermediates, reducing side reactions .
  • Catalyst Optimization : Use of HOBt (hydroxybenzotriazole) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) minimizes racemization during carbamoyl bond formation .
  • Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to prevent decomposition .
    • Yield Monitoring :
  • In-situ FTIR : Tracks carbonyl (C=O) and sulfonamide (S=O) peaks to confirm reaction completion .

Q. What strategies are recommended for resolving contradictions in spectroscopic data (e.g., unexpected NMR shifts) during structural confirmation?

  • Analytical Strategies :

  • 2D NMR Techniques : HSQC and HMBC correlate ambiguous proton-carbon couplings, particularly for overlapping piperazine or aromatic signals .
  • Cross-Referencing Analogues : Compare spectral data with structurally similar compounds (e.g., ethyl 4-((6-isopropylbenzo[d]thiazol-2-yl)carbamoyl) derivatives) to validate shifts .
    • Contradiction Resolution :
  • pH-Dependent NMR : Adjust sample pH to identify labile protons (e.g., hydroxyl or amine groups) causing signal splitting .

Q. How does the substitution pattern on the benzothiazole ring influence the compound’s interaction with biological targets?

  • Structure-Activity Relationship (SAR) Insights :

  • Electron-Withdrawing Groups (e.g., Cl, NO₂) : Enhance DNA intercalation but reduce solubility; observed in analogues like ethyl 4-[7-(4-chlorophenyl)-quinazolin-2-yl]piperazine derivatives .
  • Hydrophobic Substituents (e.g., isopropyl) : Improve membrane permeability, as seen in benzo[d]thiazol-6-ylcarbamoyl derivatives .
    • Experimental Validation :
  • Comparative Bioassays : Test analogues with varying substituents against cancer cell lines (e.g., MCF-7) to correlate hydrophobicity with cytotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.